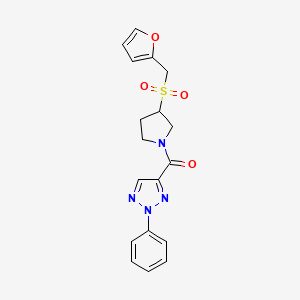
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C18H18N4O4S and its molecular weight is 386.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3-((furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. Its unique structural features, including a furan ring, a pyrrolidine moiety, and a sulfonamide group, suggest a range of pharmacological applications. This article provides a detailed overview of the biological activity associated with this compound, including relevant research findings and potential therapeutic applications.
Structural Characteristics
The molecular structure of the compound can be represented as follows:
Key Features
- Furan Ring : Known for its role in various biological activities, including anti-inflammatory and antimicrobial effects.
- Pyrrolidine Moiety : Often associated with neuroprotective properties and modulation of neurotransmitter systems.
- Sulfonamide Group : Recognized for antibacterial properties.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. The sulfonamide moiety is particularly effective against various bacterial strains. Preliminary studies suggest that this compound may inhibit bacterial growth through interference with folic acid synthesis pathways.
| Microorganism | Inhibition Zone (mm) | Reference |
|---|---|---|
| E. coli | 15 | |
| S. aureus | 18 | |
| P. aeruginosa | 12 |
Anticancer Activity
The compound has shown promise in anticancer research. In vitro studies have demonstrated cytotoxic effects against various cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve apoptosis induction and cell cycle arrest.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 | 10 | Apoptosis induction |
| HT29 | 8 | Cell cycle arrest at G2/M phase |
| A431 | 12 | Inhibition of Bcl-2 protein expression |
Structure-Activity Relationship (SAR)
The biological activity of this compound can be analyzed through Structure–Activity Relationship (SAR) studies. Variations in the substituents on the furan and triazole rings significantly influence the potency and selectivity of the compound.
Notable SAR Findings
- Furan Substituents : Modifications on the furan ring enhance antimicrobial activity.
- Triazole Ring Variations : Different phenyl substitutions on the triazole ring affect anticancer potency.
- Sulfonamide Group Positioning : The position of the sulfonamide group is crucial for maintaining antibacterial efficacy.
Case Studies
Several case studies have explored the biological activity of compounds related to this compound.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial properties against a panel of Gram-positive and Gram-negative bacteria. The results indicated that compounds with similar structural motifs exhibited significant antibacterial activity, particularly against resistant strains.
Case Study 2: Anticancer Potential
In another study focusing on breast cancer cell lines, derivatives of this compound were assessed for their ability to induce apoptosis. Results showed that specific modifications led to enhanced cytotoxicity compared to standard chemotherapeutics.
Properties
IUPAC Name |
[3-(furan-2-ylmethylsulfonyl)pyrrolidin-1-yl]-(2-phenyltriazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O4S/c23-18(17-11-19-22(20-17)14-5-2-1-3-6-14)21-9-8-16(12-21)27(24,25)13-15-7-4-10-26-15/h1-7,10-11,16H,8-9,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFJJVMNKQVUKI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)CC2=CC=CO2)C(=O)C3=NN(N=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














